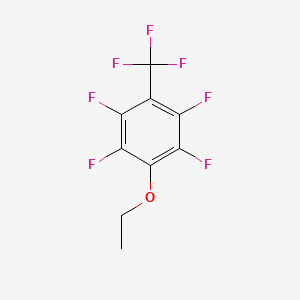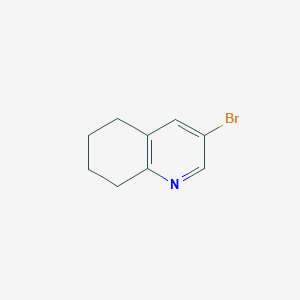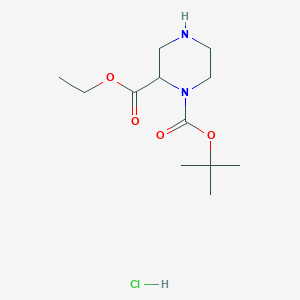
1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide”, has been reported. It is prepared in one step from α,α,α−2,3,5,6-heptafluoro- p -xylene .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” can be used in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide” have been analyzed. It has a vapor pressure of 0.38 psi at 20 °C, a refractive index n20/D 1.448 (lit.), and a density of 1.864 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis of Functionalized (Trifluoromethyl)Benzenes and Pyridines
1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene and its derivatives have been used as components in Diels-Alder reactions, leading to the synthesis of various functionalized (trifluoromethyl)benzenes and pyridines. These compounds are essential in organic chemistry for developing new materials and pharmaceuticals (Volle & Schlosser, 2002).
Development of Liquid-Crystalline Networks
This compound has been instrumental in developing supramolecular liquid-crystalline networks. Such networks are formed through the self-assembly of multifunctional hydrogen-bonding molecules, leading to the creation of materials with unique properties, such as liquid-crystalline phases (Kihara et al., 1996).
Electrophilic Substitution in Organic Synthesis
It is also used in organic synthesis, particularly in selective lithiation and subsequent electrophilic substitution reactions. These processes are crucial for creating various organic compounds with specific functional groups (Schlosser et al., 1998).
Synthesis of Fluorinated Liquid Crystals
The compound serves as a building block in the synthesis of fluorinated liquid crystals. These materials have unique properties that make them suitable for use in displays and other optical applications (Xu et al., 1995; Wen et al., 1994).
Production of Blue Phase Liquid Crystal Composition
It is also a precursor in synthesizing derivatives that contribute to the production of blue phase liquid crystal compositions. These compositions have significant applications in advanced display technologies (Li et al., 2013).
Use in Electrosynthesis and Spectroscopic Characterization
Additionally, this compound has been used in the electrosynthesis and spectroscopic characterization of new polymers. These polymers have potential applications in electronics and materials science (Moustafid et al., 1991).
Application in Cross-Coupling Reactions
In the field of catalysis, derivatives of this compound have been used in palladium-catalyzed cross-coupling reactions, which are fundamental in creating complex organic molecules (Deschamps et al., 2007).
Synthesis of Phthalocyanines
The compound has been utilized in synthesizing tetra-substituted titanium(IV) phthalocyanines. These compounds have applications in materials science and catalysis (Tarakci & GÜrol, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
1-ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c1-2-17-8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNFARMNBSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)

![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)
amine hydrochloride](/img/structure/B1442468.png)

![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)



![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)



